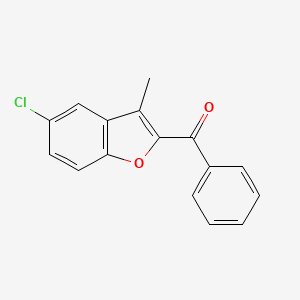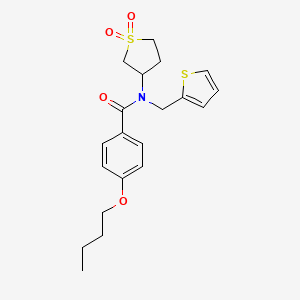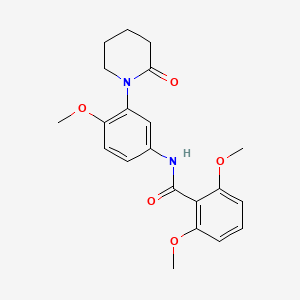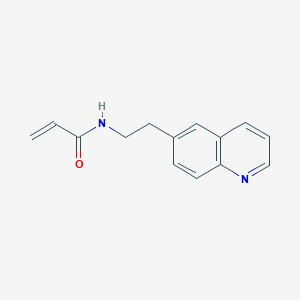![molecular formula C19H22Cl2N2O2 B2686938 N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361585-23-9](/img/structure/B2686938.png)
N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as DCP-LA, is a synthetic compound that has gained attention for its potential therapeutic applications in the field of neuroscience. DCP-LA is a member of the piperidine class of compounds and is known to exhibit neuroprotective and cognitive-enhancing properties. In
科学研究应用
DCP-LA has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. DCP-LA has also been found to enhance cognitive function, including memory and learning, through its effects on synaptic plasticity.
作用机制
DCP-LA exerts its neuroprotective effects through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in synaptic plasticity and learning. However, excessive glutamate release can lead to excitotoxicity and neuronal damage. DCP-LA acts as a non-competitive antagonist of the NMDA receptor, reducing the influx of calcium ions and preventing neuronal damage.
Biochemical and Physiological Effects:
DCP-LA has been shown to modulate various signaling pathways involved in synaptic plasticity and neuronal survival. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. DCP-LA also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and memory formation.
实验室实验的优点和局限性
DCP-LA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also readily available and relatively inexpensive. However, DCP-LA has limitations in terms of its selectivity and potency, as it can interact with other receptors in addition to the NMDA receptor. Additionally, its effects may vary depending on the experimental conditions and cell types used.
未来方向
There are several potential future directions for the study of DCP-LA. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of DCP-LA. Another area of research is the investigation of DCP-LA's effects on other neurotransmitter systems and signaling pathways. Additionally, DCP-LA may have potential applications in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the therapeutic potential of DCP-LA and its mechanisms of action.
Conclusion:
DCP-LA is a synthetic compound that has gained attention for its potential therapeutic applications in the field of neuroscience. Its neuroprotective and cognitive-enhancing properties make it an attractive candidate for further study. While there are limitations to its use in lab experiments, DCP-LA has several potential future directions for research, including the development of more potent and selective NMDA receptor antagonists and investigation of its effects on other neurotransmitter systems and signaling pathways.
合成方法
DCP-LA is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylcyclobutene with acryloyl chloride, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained through purification and isolation techniques.
属性
IUPAC Name |
N-[3-(3,4-dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-2-18(24)23-7-5-12(6-8-23)19(25)22-15-9-14(10-15)13-3-4-16(20)17(21)11-13/h2-4,11-12,14-15H,1,5-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLQVHLRFFRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2686858.png)
![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2686861.png)
![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2686866.png)




![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)